molecular formula C20H31NO B2466280 1-(4-Benzylpiperidin-1-yl)octan-1-one CAS No. 291292-11-0

1-(4-Benzylpiperidin-1-yl)octan-1-one

Cat. No.: B2466280
CAS No.: 291292-11-0
M. Wt: 301.474
InChI Key: BYRYGMMXYZREHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidin-1-yl)octan-1-one (CAS 291292-11-0) is a piperidine-based chemical compound with the molecular formula C20H31NO and a molecular weight of 301.474 g/mol . This compound is characterized by its octanoyl chain linked to a 4-benzylpiperidine moiety, a structural feature of significant interest in medicinal chemistry research. This compound is of particular value for researchers investigating the structure-activity relationships of piperidine-based ligands, especially in the context of central nervous system (CNS) targets. Recent scientific literature highlights that analogs of this chemical class, specifically 4-benzyl-piperidines, are being studied as potent and selective dopamine D4 receptor (D4R) antagonists . The dopamine D4 receptor is a promising therapeutic target for various prevalent conditions, including substance use disorders, attention deficit hyperactivity disorder, and notably, glioblastoma (GBM) . Antagonists of D4R have been shown to decrease cell viability in GBM cell lines, inducing cell death and cell cycle arrest, which suggests potential for developing new anticancer agents . Research using this compound and its analogs may contribute to understanding their mechanism of action, affinity, and selectivity profiles at dopamine receptor subtypes. This product is provided with a minimum purity of 97.0% . It is classified as harmful and poses safety risks; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)octan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-2-3-4-5-9-12-20(22)21-15-13-19(14-16-21)17-18-10-7-6-8-11-18/h6-8,10-11,19H,2-5,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRYGMMXYZREHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Pharmacological Relevance of 1 4 Benzylpiperidin 1 Yl Octan 1 One Analogues

Preclinical Pharmacological Potential and Research Avenues

The diverse biological activities of 1-(4-benzylpiperidin-1-yl)octan-1-one analogues have opened up several avenues for preclinical research, particularly in the field of neuropharmacology.

Neuropharmacological Applications (e.g., Analgesic, Antidepressant-like Effects, Neuroprotection)

Analgesic Effects: Benzylpiperidine and benzylpiperazine derivatives have demonstrated significant antinociceptive effects in various preclinical models of pain. nih.govnih.gov This analgesic activity is often attributed to their interaction with multiple targets, including opioid receptors and sigma receptors. nih.gov For example, some benzylpiperidine derivatives have been designed as dual-acting µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, a combination that has shown promise in providing potent analgesia with a reduced side-effect profile compared to traditional opioids. nih.gov

Antidepressant-like Effects: The modulation of monoamine neurotransmission is a key mechanism of action for many antidepressant drugs. 4-Benzylpiperidine (B145979) itself acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin. wikipedia.org Furthermore, piperine, a natural product containing a piperidine (B6355638) moiety, and its derivatives have shown antidepressant-like effects in animal models, potentially through the regulation of serotonergic and dopaminergic systems. nih.gov Structural analogues, such as 4-benzylpiperidine carboxamides, have been investigated as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine, which is a promising strategy for developing more effective antidepressants. nih.gov

Neuroprotection: Several piperidine derivatives have exhibited neuroprotective properties in preclinical studies. nih.govthieme-connect.com Piperine analogues have been shown to protect against neuronal damage in models of Parkinson's disease, partly through the activation of the Nrf2/keap1 pathway, which is involved in the cellular antioxidant response. nih.gov Additionally, novel piperidine urea (B33335) derivatives have demonstrated significant neuroprotective effects against cerebral infarction in animal models. thieme-connect.com The neuroprotective potential of these compounds highlights their promise for the treatment of neurodegenerative diseases.

The table below summarizes the neuropharmacological potential of selected piperidine analogues.

Compound ClassPharmacological EffectProposed Mechanism of Action
Benzylpiperidine derivativesAnalgesicDual µ-opioid receptor agonism and σ1 receptor antagonism
4-Benzylpiperidine carboxamidesAntidepressant-likeTriple reuptake inhibition (serotonin, norepinephrine, dopamine)
Piperine analoguesNeuroprotectiveActivation of Nrf2/keap1 pathway
Piperidine urea derivativesNeuroprotectiveNot fully elucidated, potential anticerebral infarction effects

Investigation in Anticancer Research

Analogues of this compound, particularly those containing the N-acylpiperidine moiety, have demonstrated notable potential as anticancer agents. Research has shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines. The anticancer effects are often attributed to their ability to interfere with crucial cellular processes and signaling pathways involved in cancer progression.

Several studies have highlighted the cytotoxicity of piperidine derivatives against a range of human cancer cell lines. For instance, novel piperidine derivatives have shown potent antiproliferative activity against prostate cancer (PC3), gastric cancer (MGC803), and breast cancer (MCF7) cells, with some compounds exhibiting IC50 values in the low micromolar range. One such derivative, compound 17a , displayed significant activity with IC50 values of 1.09 µM, 0.81 µM, and 1.30 µM against MGC803, PC3, and MCF7 cells, respectively. Another study reported that phenylpiperidine derivatives exhibited moderate to strong cytotoxic activities against LNCaP and DU145 prostate cancer cell lines.

The following table summarizes the in vitro anticancer activity of selected piperidine analogues:

CompoundCancer Cell LineIC50 (µM)Reference
17a MGC8031.09
PC30.81
MCF71.30
Compound 9 LNCaP< 5
Compound 15 LNCaP< 5
Compound 8 DU1458.25

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited sources.

Antimicrobial and Antifungal Activity Assessment

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. Studies have demonstrated their efficacy against a variety of pathogenic microorganisms.

For example, newly synthesized piperidine derivatives have been shown to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In one study, the in-vitro antibacterial screening of piperidine derivatives revealed zones of inhibition against these bacteria. Another investigation into piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that several compounds inhibited the growth of a panel of bacteria and the yeast-like fungus Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml.

The antifungal activity of piperidine analogues has also been documented. While some derivatives showed no activity against certain fungal species like Fusarium verticillioides, others displayed varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae.

The table below presents the antimicrobial activity of selected piperidine analogues:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus ATCC 2592364
Bacillus subtilis ATCC 663332
Escherichia coli ATCC 11230128
Candida albicans256
Compound 5 Staphylococcus aureus ATCC 25923128
Bacillus subtilis ATCC 663364
Escherichia coli ATCC 11230256
Candida albicans512
Compound 6 Staphylococcus aureus ATCC 25923128
Bacillus subtilis ATCC 6633128
Escherichia coli ATCC 11230512
Candida albicans512

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited sources.

Antimalarial Activity in Preclinical Models

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical priority. Piperidine-containing compounds have been investigated for their potential to combat the malaria parasite, Plasmodium falciparum. Research has shown that certain 1,4-disubstituted piperidine derivatives exhibit potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

In a study focused on these derivatives, several compounds demonstrated IC50 values in the nanomolar range, comparable to the standard antimalarial drug chloroquine. For instance, compound 13b was particularly active, with an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. Similarly, quinoline-piperidine conjugates have shown high potency against both sensitive and resistant P. falciparum strains, with IC50 values in the nanomolar range and no observed cytotoxicity at the tested concentrations. The weakly basic nature of the piperidine moiety is thought to be crucial for the accumulation of these drugs in the acidic digestive vacuole of the parasite.

Structure Activity Relationship Sar and Molecular Design of 1 4 Benzylpiperidin 1 Yl Octan 1 One Analogues

Conformational Flexibility and Stereochemical Considerations

The conformational flexibility of the 1-(4-benzylpiperidin-1-yl)octan-1-one scaffold plays a significant role in its interaction with biological targets. The piperidine (B6355638) ring, a central component of the molecule, typically adopts a chair conformation to minimize steric strain. However, twist-boat conformations can also be adopted, and the equilibrium between these states can be influenced by substitution patterns and interactions with a receptor binding pocket. nih.govacs.org For N-acylpiperidines, while the chair conformation is generally more stable, the twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov

Impact of the 4-Benzylpiperidine (B145979) Moiety on Receptor Binding and Efficacy

The 4-benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov This structural motif is present in numerous bioactive compounds, including ligands for sigma receptors and acetylcholinesterase. nih.govnih.gov In the context of this compound, this moiety is crucial for anchoring the ligand within the binding pocket of its target receptor.

The basic nitrogen atom of the piperidine ring is often involved in key polar interactions, such as salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor. nih.gov For instance, in sigma-1 receptor ligands, the piperidine nitrogen has been shown to form a bidentate salt bridge with Glu172 and Asp126. nih.gov Furthermore, this ionized nitrogen can participate in π-cation interactions with aromatic residues like phenylalanine. nih.gov

The benzyl (B1604629) group attached to the piperidine ring contributes to binding primarily through hydrophobic and aromatic interactions. QSAR analyses of indanone-benzylpiperidine inhibitors of acetylcholinesterase have indicated that the receptor "wall" fits closely around the benzyl ring, particularly near the para position. nih.gov This suggests that the size and shape of the benzyl group and its substituents are critical for optimal receptor fit.

Influence of Ketone Linker Length and Branching (e.g., C8 chain in octan-1-one vs. C2/C3 in related compounds)

The length and branching of the alkyl chain attached to the piperidine nitrogen through a ketone linker significantly impact the pharmacological profile of these analogues. In the case of cannabinoid receptor ligands, the length of the alkyl side chain is a key determinant of binding affinity and potency. nih.govchemrxiv.org Structure-activity relationship studies of classical and synthetic cannabinoids have demonstrated that an alkyl chain of five to eight carbons is generally optimal for CB1 receptor binding. nih.govcaymanchem.com Chains that are shorter or longer than this optimal range tend to exhibit decreased affinity. nih.govcaymanchem.com

For this compound, the C8 chain of the octan-1-one moiety falls within this optimal range, suggesting a favorable interaction with a hydrophobic pocket within the receptor. The length of this chain allows the molecule to span a sufficient distance within the binding site to engage in multiple hydrophobic interactions. In contrast, analogues with shorter chains, such as C2 or C3 linkers, may not be able to reach and effectively interact with these distal hydrophobic regions, potentially leading to lower binding affinity. nih.gov

Branching of the alkyl chain can also influence activity. For instance, methyl substitution at the C1' and C2' positions of the alkyl chain in THC analogues has been shown to enhance binding affinity. nih.gov This suggests that specific branching patterns can improve the complementarity of the ligand with the topography of the binding pocket.

Compound Linker Length Receptor Affinity
THC analogueC3Reduced
THC analogueC5-C8Optimal
THC analogue>C8Reduced

This table illustrates the general trend of how alkyl chain length influences cannabinoid receptor affinity, based on studies of THC analogues. nih.govcaymanchem.com

Substituent Effects on the Phenyl and Piperidine Rings and Their Correlation with Activity

The introduction of substituents on the phenyl and piperidine rings provides a powerful means to modulate the potency, selectivity, and pharmacokinetic properties of this compound analogues. The nature and position of these substituents can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor. lumenlearning.comlasalle.edufiveable.me

Phenyl Ring Substituents:

Substituents on the phenyl ring of the benzyl group can significantly alter binding affinity. QSAR studies on related (S)-phenylpiperidines have shown that lipophilicity (clogP) and steric factors play a significant role in antagonist activity. nih.gov In some cases, electronic effects also contribute significantly. For indanone-benzylpiperidine inhibitors of acetylcholinesterase, substitution of moderate to large groups on the benzyl ring, especially at the para position, can diminish potency, likely due to steric hindrance at the receptor surface. nih.gov

The electronic nature of the substituent (electron-donating or electron-withdrawing) can also be critical. For example, in a series of phenoxyalkylpiperidines targeting the sigma-1 receptor, a more hydrophobic chloro-substituent generally resulted in slightly higher affinity compared to a methoxy-substituent. uniba.it

Substituent Position Effect on Activity Rationale
Para (benzyl ring)Large groups decrease activitySteric hindrance
Varies (phenyl ring)Lipophilic groups can increase activityEnhanced hydrophobic interactions
Varies (phenyl ring)Electronic effects can be significantModulation of electrostatic interactions

This table summarizes general substituent effects on the phenyl ring based on studies of related compounds. nih.govnih.gov

Piperidine Ring Substituents:

Substitution on the piperidine ring can influence the conformational preferences of the ring and introduce steric effects that impact receptor binding. nih.govnih.gov For example, increasing methyl substitution on the piperidine ring of phenoxyalkylpiperidines can lead to steric clashes with receptor residues and a decrease in affinity. uniba.it However, in some cases, substituents on the piperidine ring can improve properties such as fungicidal activity in certain classes of compounds. ajchem-a.com The introduction of substituents can also be a strategy to improve metabolic stability. nih.gov

Development of Pharmacophore Models for Rational Ligand Design

The development of pharmacophore models is a valuable computational tool for the rational design of new ligands based on the this compound scaffold. nih.govdergipark.org.tr A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. These models can be generated using either a ligand-based or a structure-based approach.

Ligand-Based Pharmacophore Modeling:

In the absence of a high-resolution crystal structure of the target receptor, a ligand-based pharmacophore model can be developed by aligning a set of active compounds and identifying common chemical features. nih.gov For the this compound series, a pharmacophore model would likely include:

A hydrophobic/aromatic feature corresponding to the benzyl group.

A positive ionizable feature representing the protonated piperidine nitrogen.

A hydrogen bond acceptor feature from the carbonyl oxygen of the ketone.

A hydrophobic feature representing the octyl chain.

Structure-Based Pharmacophore Modeling:

If the three-dimensional structure of the target receptor is known, a structure-based pharmacophore model can be generated by analyzing the key interactions between the ligand and the amino acid residues in the binding pocket. nih.gov This approach allows for the inclusion of "exclusion volumes" that represent regions of steric hindrance within the binding site, leading to more refined models. researchgate.net

These pharmacophore models can then be used for virtual screening of large compound libraries to identify novel scaffolds with the desired activity, or to guide the design of new analogues of this compound with improved affinity and selectivity. nih.gov

Pharmacophore Feature Corresponding Molecular Moiety
Hydrophobic/AromaticBenzyl group
Positive IonizablePiperidine nitrogen
Hydrogen Bond AcceptorKetone carbonyl
HydrophobicOctyl chain

This table outlines the likely key pharmacophoric features for this compound analogues.

Computational Chemistry and in Silico Studies for 1 4 Benzylpiperidin 1 Yl Octan 1 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. For derivatives of 1-(4-benzylpiperidin-1-yl)octan-1-one, docking simulations are instrumental in elucidating how these compounds interact with biological targets at a molecular level.

Studies on analogous compounds, particularly those targeting sigma receptors (σR), have successfully used molecular docking to understand binding mechanisms. nih.gov For instance, the crystal structures of human σ1R provide a structural basis for docking simulations, allowing for the analysis of binding poses and interactions within the receptor's active site. nih.govnih.gov These simulations often reveal that ligands sharing the benzylpiperidine scaffold adopt a similar linear arrangement within the binding site. nih.gov

The primary output of molecular docking is the identification of the binding mode, which includes the conformation of the ligand and its orientation within the receptor's binding pocket. A critical part of this analysis is identifying the key amino acid residues that form significant interactions with the ligand. These interactions, which can include hydrogen bonds, ionic interactions (salt bridges), hydrophobic contacts, and pi-pi stacking, are essential for stabilizing the ligand-receptor complex.

For benzylpiperidine derivatives targeting the σ1 receptor, molecular docking and subsequent molecular dynamics simulations have identified several crucial interactions. nih.govnih.gov A recurring key interaction is the formation of a salt bridge between the protonated nitrogen atom of the piperidine (B6355638) ring and the carboxylate side chain of glutamic acid at position 172 (Glu172). nih.gov This strong ionic bond is a critical anchor point for many high-affinity ligands.

Additional hydrophobic interactions are also vital for binding. For example, the benzyl (B1604629) group of the ligand often engages in hydrophobic contacts with residues such as Methionine 93 (Met93). nih.gov The specific interactions can vary depending on the exact structure of the derivative and the target protein.

Table 1: Key Interacting Residues for Benzylpiperidine Derivatives at the σ1 Receptor
Interaction TypeKey Amino Acid ResidueLigand Moiety InvolvedReference
Ionic Interaction (Salt Bridge)Glu172Piperidinium Nitrogen nih.gov
Hydrophobic ContactMet93Pyridine (B92270) Ring (of analog) nih.gov
General Binding Site-Linear arrangement in binding site nih.gov

Beyond identifying binding modes, molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol) or a dissociation constant (Ki), helps to rank and prioritize compounds for further investigation. Lower binding energies typically indicate higher predicted affinity.

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to the compound of interest, binding affinities for sigma receptors were determined experimentally. nih.gov The unsubstituted parent compound showed a high affinity for σ1 receptors with a Ki value of 3.90 nM. nih.gov Computational studies on similar compounds targeting the σ1 receptor have identified ligands with affinities in the low nanomolar range, such as a Ki of 1.45 nM for one potent derivative, corroborating the potential of this scaffold. nih.gov These experimental values serve as benchmarks for validating and refining the scoring functions used in computational predictions.

Table 2: Binding Affinities of Representative Benzylpiperidine Analogs
Compound TypeTargetBinding Affinity (Ki)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma-1 (σ1)3.90 nM nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma-2 (σ2)240 nM nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 (σ1)1.45 nM nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can predict the activity of unsynthesized analogs, guiding the design of more potent molecules.

QSAR studies on related 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine and N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have successfully identified key physicochemical properties that govern their binding affinity to targets like the CCR5 and sigma receptors. nih.govnih.gov These studies often employ various molecular descriptors that quantify different aspects of a molecule's structure:

Hydrophobicity: Parameters like logP (partition coefficient) and π (hydrophobic substituent constant).

Electronic Properties: Hammett sigma (σ) constants, which describe the electron-donating or -withdrawing nature of substituents.

Steric Properties: Parameters like molar refractivity (MR) and STERIMOL values, which relate to the size and shape of substituents. nih.gov

Hansch analysis, a classic QSAR approach, has shown that lipophilicity and electron-donating substituents are important for the binding affinity of these compounds. nih.gov More advanced 3D-QSAR techniques, such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), provide a three-dimensional perspective by analyzing the shape and electrostatic fields of the molecules. nih.gov For example, an MSA-derived model indicated that substituents with a high relative negative charge value enhance binding affinity. nih.gov

In Silico Prediction of Biological Activity and Preclinical ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. eijppr.com Predicting these pharmacokinetic properties for derivatives of this compound is crucial to assess their potential for oral bioavailability and appropriate distribution within the body.

Various online platforms and software, such as SwissADME and admetSAR, can rapidly calculate a wide range of ADME-related parameters from a chemical structure. nih.govjneonatalsurg.com These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that could terminate a drug's development. Key predicted properties include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Predicted clearance and half-life.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an oral drug. This assessment is often based on empirical rules derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, but other rule sets like those from Ghose, Veber, Egan, and Muegge are also used. eijppr.com

Computational tools can quickly evaluate a compound against these rules. For a molecule to be considered "drug-like" according to Lipinski's rule, it should generally meet the following criteria:

Molecular weight (MW) ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Other important parameters for lead optimization include the Topological Polar Surface Area (TPSA), which is a good predictor of drug absorption and brain penetration. A TPSA value between 20 and 130 Ų is often considered favorable. researchgate.net The percentage of absorption (%ABS) can also be estimated from the TPSA value. eijppr.com These in silico predictions guide chemists in modifying a lead compound to improve its ADME profile while maintaining or enhancing its desired biological activity.

Table 3: Key Parameters for Drug-Likeness and ADME Prediction
ParameterDescriptionGenerally Favorable RangeReference
Molecular Weight (MW)Size of the molecule150 - 500 g/mol researchgate.net
LogPLipophilicity / Hydrophobicity-0.7 to +5.0 researchgate.net
Hydrogen Bond Donors (HBD)Number of N-H and O-H bonds≤ 5 eijppr.com
Hydrogen Bond Acceptors (HBA)Number of N and O atoms≤ 10 eijppr.com
Topological Polar Surface Area (TPSA)Predictor of transport properties20 - 130 Ų researchgate.net
Number of Rotatable BondsMolecular flexibility≤ 9 researchgate.net

Virtual Screening and Computational Approaches to Analog Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of compounds in silico, significantly narrowing the field for experimental screening. For the this compound scaffold, VS can be used to discover novel derivatives with potentially new or improved biological activities.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which is obtained through methods like X-ray crystallography or cryo-electron microscopy. Molecular docking is the primary engine of SBVS, where compounds from a database are docked into the target's binding site and ranked based on their predicted binding affinity. nih.govmdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is created based on a set of active ligands. researchgate.net This pharmacophore model is then used as a 3D query to search compound libraries for molecules that match the feature arrangement. researchgate.net

Both approaches are powerful tools for analog design. By identifying novel hits from virtual screening, medicinal chemists can gain inspiration for new structural modifications to the core this compound scaffold, leading to the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for Research and Characterization of 1 4 Benzylpiperidin 1 Yl Octan 1 One Derivatives

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are fundamental for the separation and purification of synthetic compounds, as well as for determining their purity.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For derivatives of 1-(4-benzylpiperidin-1-yl)octan-1-one, both achiral (standard) and chiral HPLC would be employed.

Achiral HPLC: Reverse-phase HPLC is the most common mode for purity assessment. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzyl (B1604629) or amide chromophore absorbs, typically around 254 nm. This method would allow for the separation of the main compound from starting materials, reagents, and by-products, enabling the determination of its percentage purity.

Chiral HPLC: If the octanoyl chain or another part of a derivative were to contain a stereocenter, chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess (e.e.). Various chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commercially available and have proven effective for separating a wide range of chiral compounds. The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The separation of enantiomers is critical in pharmaceutical research as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification in Preclinical Studies

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for quantitative analysis and metabolite identification.

For preclinical pharmacokinetic studies of this compound derivatives, a validated LC-MS/MS method would be developed to quantify the compound in biological matrices such as plasma, urine, or tissue homogenates. This typically involves a simple and rapid sample preparation step, like protein precipitation or solid-phase extraction, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

In metabolic studies, LC-MS/MS is used to identify potential metabolites formed in vivo or in vitro. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are often employed for this purpose. These instruments can provide accurate mass measurements of both the parent compound and its metabolites, which aids in the elucidation of their elemental composition and proposed structures. Common metabolic pathways for such a compound might include hydroxylation of the benzyl ring or the piperidine (B6355638) ring, N-debenzylation, or oxidation of the octanoyl chain.

Spectroscopic Methods for Elucidating Complex Structural Features

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Characteristic signals would include those for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene (B1212753) protons, the protons of the piperidine ring, and the protons of the octanoyl chain, including the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the amide group (typically downfield, around 170 ppm), the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the carbons of the aliphatic octanoyl chain.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.3 m 5H Ar-H
~3.5 s 2H Ar-CH ₂-
~4.5 & ~2.9 m 4H N-CH ₂(piperidine)
~2.5 t 2H -C(=O)-CH ₂-
~1.7 m 1H CH (piperidine)
~1.6-1.2 m 14H CH ₂(piperidine & octanoyl)

Hypothetical ¹³C NMR Data for this compound:

Chemical Shift (ppm) Assignment
~172 C =O
~138 Ar-C (quaternary)
~129 Ar-C H
~128 Ar-C H
~127 Ar-C H
~63 Ar-C H₂-
~46 & ~41 N-C H₂(piperidine)
~43 C H(piperidine)
~33 -C(=O)-C H₂-
~32-22 C H₂(piperidine & octanoyl)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺), which allows for the calculation of the elemental composition, confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure. Expected fragmentation would include the loss of the benzyl group, cleavage of the octanoyl chain, and fragmentation of the piperidine ring, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

A strong absorption band around 1640 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C-N stretching vibrations would also be present in the fingerprint region. The absence of N-H stretching bands (around 3300 cm⁻¹) would confirm that the piperidine nitrogen is tertiary, and the absence of an O-H band would confirm the absence of hydroxyl groups.

Summary of Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group
~3030 Aromatic C-H stretch
~2925, 2855 Aliphatic C-H stretch
~1640 Amide C=O stretch
~1450 C-H bend

Optical Rotation Measurements for Chiral Compounds

Optical rotation measurement is a critical analytical technique for the characterization of chiral compounds. libretexts.org Chirality, or the property of a molecule being non-superimposable on its mirror image, is a key feature in many pharmacologically active molecules. While this compound is itself an achiral molecule, its derivatives can be synthesized to contain one or more stereocenters, thus rendering them chiral and optically active.

For a derivative of this compound to be chiral, it would need to possess a stereocenter. This could be achieved, for example, by introducing a substituent on the benzyl ring's alpha-carbon or at a position on the octanoyl chain. For instance, the synthesis of a derivative such as 1-(4-(1-phenylethyl)piperidin-1-yl)octan-1-one would create a chiral center at the benzylic position, leading to the existence of two enantiomers, (R)- and (S)-1-(4-(1-phenylethyl)piperidin-1-yl)octan-1-one.

These enantiomers, while having identical physical properties such as melting point and boiling point, will rotate the plane of plane-polarized light in equal but opposite directions. wikipedia.org This phenomenon is known as optical activity and is measured using a polarimeter. libretexts.org The measurement of this rotation is a fundamental method for characterizing chiral molecules, determining their enantiomeric purity, and assigning their absolute configuration.

The specific rotation, [α], is a characteristic property of a chiral compound and is calculated from the observed rotation, α, using the formula: wikipedia.org

[α]λT = α / (l * c)

where:

T is the temperature (°C)

λ is the wavelength of the light (commonly the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length of the sample tube in decimeters (dm)

c is the concentration of the sample in g/mL wikipedia.org

The direction of rotation is indicated by a (+) for dextrorotatory (clockwise) and a (-) for levorotatory (counter-clockwise). wikipedia.org

Detailed Research Findings: A Hypothetical Case Study

To illustrate the application of this methodology, we can consider a hypothetical research scenario involving the enantioselective synthesis of a chiral derivative, for instance, (R)-1-(4-benzylpiperidin-1-yl)-2-methyloctan-1-one. In this hypothetical case, a chiral center is introduced at the second position of the octanoyl chain.

Following the synthesis and purification of the intended (R)-enantiomer, optical rotation measurements would be a primary step in its characterization. The data obtained would be compared to established values if available, or used to characterize the novel compound.

An essential application of optical rotation is the determination of enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. It is calculated as:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) * 100

Below is a data table representing plausible, hypothetical research findings for the optical rotation measurements of the synthesized chiral derivative.

CompoundChiral Purity (ee %)Concentration (g/100mL in Chloroform)Observed Rotation (α) at 20°C, 589 nmSpecific Rotation [α]D20
(R)-1-(4-benzylpiperidin-1-yl)-2-methyloctan-1-one>99%1.05+0.85°+80.95°
(S)-1-(4-benzylpiperidin-1-yl)-2-methyloctan-1-one>99%1.02-0.83°-81.37°
Racemic 1-(4-benzylpiperidin-1-yl)-2-methyloctan-1-one0%1.000.00°0.00°

These hypothetical findings would indicate a successful enantioselective synthesis of the (R)-enantiomer, as demonstrated by its positive specific rotation. The corresponding (S)-enantiomer would exhibit a nearly equal but opposite rotation. A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation as the rotations of the individual enantiomers cancel each other out. wikipedia.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for 1-(4-Benzylpiperidin-1-yl)octan-1-one Analogues

The benzylpiperidine moiety is a well-established pharmacophore found in a variety of biologically active compounds. Analogues of this scaffold have shown affinity for a range of biological targets, including sigma receptors (σ1 and σ2) and acetylcholinesterase (AChE). nih.govnih.govnih.gov Future research should systematically explore an expanded array of biological targets for novel analogues of this compound.

A series of N-(1-benzylpiperidin-4-yl)arylacetamides, for instance, have been synthesized and evaluated for their binding properties at sigma-1 and sigma-2 receptors. nih.gov These studies revealed that substitutions on the aromatic rings of both the phenylacetamide moiety and the benzyl (B1604629) group can significantly influence binding affinity and selectivity. nih.gov Similarly, derivatives of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one have been identified as potent and selective inhibitors of acetylcholinesterase. nih.gov

Building on this foundation, future efforts could focus on screening new analogues against a broader panel of receptors and enzymes implicated in neurological and oncological diseases. For example, the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor involved in inflammatory conditions like rheumatoid arthritis and Alzheimer's disease, could be a potential target. nih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel and clinically relevant biological targets for this class of compounds.

Development of Multifunctional Ligands with Enhanced Therapeutic Profiles

The concept of designing multifunctional ligands, or "magic bullets," that can modulate multiple biological targets simultaneously is gaining traction as a strategy to address complex diseases with multifactorial etiologies. The this compound scaffold is an ideal starting point for the development of such polypharmacological agents.

For instance, research has identified a polyfunctionalized small pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which exhibits potent dual-target activities against acetylcholinesterase and high affinity for the σ1 receptor. nih.gov This dual activity is significant for the potential treatment of neurological disorders where both cholinergic deficits and sigma-1 receptor modulation are relevant.

Future research could focus on integrating other pharmacophores into the this compound backbone to target additional pathways. For example, incorporating moieties with known anticancer activity could lead to the development of novel agents for oncology. The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has produced compounds with promising anticancer activity, and similar strategies could be applied to the benzylpiperidin-1-yl)octan-1-one framework. mdpi.com

Application of Flow Cytometry in Cellular Studies of Compound Uptake and Target Interaction

Understanding the cellular pharmacology of a compound is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells and can be effectively employed to study the cellular uptake and target interaction of this compound analogues.

This methodology can be used to determine the extent and rate of compound accumulation within cells. nih.gov By labeling the compound with a fluorescent tag, researchers can monitor its intracellular concentration and localization. Furthermore, flow cytometry can be utilized to assess the compound's effect on specific cellular processes. For instance, it can be used to analyze the cell cycle phases of cancer cells treated with a compound, as demonstrated in studies with 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. mdpi.com

Future studies could employ flow cytometry to investigate the interaction of fluorescently labeled this compound analogues with their intracellular targets. This could involve using fluorescently tagged antibodies against the target protein to perform co-localization studies or employing fluorescence resonance energy transfer (FRET)-based assays to directly measure binding within the cellular environment. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering the potential to significantly accelerate the identification and optimization of new drug candidates. jsr.orgijettjournal.org These computational tools can be applied at various stages of the drug discovery pipeline for this compound analogues.

Machine learning algorithms, such as deep learning and support vector machines, can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.govnih.gov These models can then be used to screen virtual libraries of novel this compound analogues to identify compounds with a high probability of desired activity. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, AI can be employed in de novo drug design, where algorithms generate novel molecular structures with optimized properties for a specific biological target. nih.gov Generative models can be used to design new this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. AI can also predict the physicochemical properties of drug candidates, such as solubility and toxicity, aiding in the selection of the most promising compounds for further development. mdpi.com

Collaborative Research Initiatives and Open Science Approaches

The complexity of modern drug discovery necessitates a collaborative approach. Future progress in understanding and exploiting the therapeutic potential of this compound and its analogues will be greatly enhanced through collaborative research initiatives and the adoption of open science principles.

Partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations can bring together diverse expertise and resources. Such collaborations can facilitate access to advanced screening platforms, specialized chemical libraries, and sophisticated analytical techniques.

Moreover, embracing open science, through the sharing of data, research protocols, and chemical probes, can foster a more transparent and efficient research ecosystem. Initiatives that promote data-sharing will be crucial for building the comprehensive datasets needed to train robust AI and ML models for drug discovery. jsr.org By working together and openly sharing knowledge, the scientific community can accelerate the translation of promising compounds like this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 1-(4-Benzylpiperidin-1-yl)octan-1-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Use lab coats to prevent skin exposure .
  • First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes; remove contaminated clothing .
  • Ventilation : Ensure fume hoods are used during synthesis or handling to minimize inhalation risks .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on characteristic peaks (e.g., benzyl protons at ~7.3 ppm, piperidine signals between 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical: ~287.4 g/mol) and detect impurities .
  • Chromatography : HPLC or GC with UV/Vis detection to assess purity (>98% for research-grade samples) .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized for higher yield and scalability?

  • Methodological Answer :

  • Stepwise Optimization :

Piperidine Functionalization : Use 4-benzylpiperidine as a starting material. Optimize benzylation with benzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .

Ketone Formation : Employ a Friedel-Crafts acylation with octanoyl chloride, using AlCl3_3 as a catalyst. Monitor reaction progress via TLC .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. How should researchers resolve contradictions in spectral data during structural elucidation of derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR, MS, and IR data with computational tools (e.g., DFT simulations for predicted spectra) .
  • Isotopic Labeling : For ambiguous proton environments, synthesize deuterated analogs to simplify NMR interpretation .
  • Collaborative Analysis : Share raw data with specialized labs or databases (e.g., NIST Chemistry WebBook) for benchmarking .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and analyze photodegradation products using LC-MS .

Q. Which in vitro assays are appropriate for evaluating neurological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at dopamine D2_2 and serotonin 5-HT2A_{2A} receptors using radioligand displacement (e.g., 3^3H-spiperone for D2_2) .
  • Functional Assays : Measure cAMP modulation in transfected CHO cells to assess GPCR activity .
  • Neurotoxicity : Use SH-SY5Y neuronal cells to evaluate cytotoxicity via MTT assay after 48-hour exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.